Propargyl methanethiosulfonate
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Overview
Description
Propargyl methanethiosulfonate is an organosulfur compound that features a propargyl group attached to a methanethiosulfonate moiety. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and scientific research.
Mechanism of Action
Target of Action
Propargyl Methanethiosulfonate is a thiol reactant that forms mixed disulfides . It specifically and rapidly reacts with thiols . It is used to probe the structures of the ACh receptor channel, the GABA receptor channel, and the lactose permease .
Mode of Action
The compound interacts with its targets through a process known as propargylation . This involves the introduction of the propargyl group into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The reaction pathway involves an η 3 -allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex . The attack of a nucleophile on these complexes affords different derivatives .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .
Result of Action
The result of the propargylation reaction is the formation of more elaborate and complex structures . The product outcome is highly dependent on catalyst loading . The propargyl group’s introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Biochemical Analysis
Biochemical Properties
Propargyl methanethiosulfonate, due to the presence of a propargyl group, can be visualized by different techniques, including Raman and fluorescence imaging . The propargyl group has been reported to induce the secretion of sAPPα and increased MAPK phosphorylation .
Cellular Effects
This compound has been found to have cytotoxic activity against HepG2, LU-1, and Hela human cancer cell lines . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The presence of a propargyl group in bioactive molecules has been reported to contribute significantly to the development of pharmaceuticals for the treatment of Parkinson’s or Alzheimer’s diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl methanethiosulfonate can be synthesized through the nucleophilic substitution of propargyl alcohols with methanethiosulfonate reagents. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of methanethiosulfonate to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Propargyl methanethiosulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions are common, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted propargyl derivatives.
Scientific Research Applications
Propargyl methanethiosulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Propargyl bromide: Another propargylating agent used in organic synthesis.
Propargyl chloride: Similar to propargyl bromide but with different reactivity and applications.
Propargyl alcohol: A precursor in the synthesis of various propargyl derivatives.
Uniqueness: Propargyl methanethiosulfonate is unique due to its methanethiosulfonate moiety, which imparts distinct reactivity and allows for specific modifications of thiol-containing molecules. This makes it particularly valuable in biochemical and medicinal research .
Properties
IUPAC Name |
methyl-oxo-prop-2-ynoxy-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOQOUQQSZCWJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703719 |
Source
|
Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7651-65-2 |
Source
|
Record name | O-Prop-2-yn-1-yl methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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